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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)propanoic acid

Cat. No.: B106897 Get Quote

This guide provides a detailed spectroscopic comparison of 3-(4-Nitrophenyl)propanoic acid
and its structural isomers. The analysis focuses on differentiating these compounds using key

spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS). This document is intended for researchers, scientists, and

professionals in drug development, offering objective data to aid in the identification and

characterization of these isomeric compounds.

The isomers under comparison include positional isomers of the nitro group on the phenyl ring

(ortho, meta, and para) and an isomer with a different substitution pattern on the propanoic acid

chain. Specifically, this guide examines:

3-(2-Nitrophenyl)propanoic acid (ortho)

3-(3-Nitrophenyl)propanoic acid (meta)

3-(4-Nitrophenyl)propanoic acid (para)

2-(4-Nitrophenyl)propanoic acid

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for the isomers of nitrophenylpropanoic acid.
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Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in
ppm)

Compound
Aromatic
Protons

-CH₂- (alpha
to COOH)

-CH₂- (beta
to COOH) / -
CH-

-CH₃ -COOH

3-(2-

Nitrophenyl)p

ropanoic acid

7.3-8.1 (m,

4H)
~2.8 (t) ~3.2 (t) - ~11-12 (br s)

3-(3-

Nitrophenyl)p

ropanoic acid

7.5-8.2 (m,

4H)
~2.7 (t) ~3.1 (t) - ~11-12 (br s)

3-(4-

Nitrophenyl)p

ropanoic acid

7.4 (d), 8.2

(d) (4H)
2.75 (t) 3.06 (t) - ~11-12 (br s)

2-(4-

Nitrophenyl)p

ropanoic acid

7.49 (d), 8.17

(d) (4H)
- 3.87 (q, 1H) 1.57 (d, 3H) 10.2 (br s)[1]

Note: 'm' denotes multiplet, 't' triplet, 'd' doublet, 'q' quartet, and 'br s' broad singlet. Chemical

shifts are approximate and can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in
ppm)
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Compound C=O
Aromatic C-
NO₂

Other
Aromatic C

Aliphatic C

3-(2-

Nitrophenyl)prop

anoic acid

~178 ~149 124-136 ~30, ~34

3-(3-

Nitrophenyl)prop

anoic acid

~178 ~148 121-142 ~31, ~35

3-(4-

Nitrophenyl)prop

anoic acid

~179 ~147 123-147 30.2, 35.1

2-(4-

Nitrophenyl)prop

anoic acid

~175 ~147 123-148 ~19, ~45

Note: Data for some isomers is based on predictive models and typical values for similar

structures due to the limited availability of experimental spectra.

Table 3: Key IR Absorption Frequencies (cm⁻¹)
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Compound
O-H Stretch
(Carboxylic
Acid)

C=O Stretch
(Carboxylic
Acid)

N-O Stretch
(Nitro Group)

C-H Stretch
(Aromatic)

3-(2-

Nitrophenyl)prop

anoic acid

2500-3300

(broad)
~1710 ~1525, ~1350 ~3100

3-(3-

Nitrophenyl)prop

anoic acid

2500-3300

(broad)
~1710 ~1530, ~1355 ~3100

3-(4-

Nitrophenyl)prop

anoic acid

2500-3300

(broad)
~1710 ~1520, ~1345 ~3100

2-(4-

Nitrophenyl)prop

anoic acid

2500-3300

(broad)
~1705 ~1515, ~1340 ~3100

Table 4: Mass Spectrometry Data (m/z)
Compound Molecular Ion [M]⁺ Base Peak Key Fragment Ions

All Isomers 195 Varies

178 ([M-OH]⁺), 150

([M-COOH]⁺), 136,

120, 104, 91, 77

Note: The molecular formula for all isomers is C₉H₉NO₄, resulting in a monoisotopic mass of

approximately 195.05 g/mol .[2][3][4] Fragmentation patterns are generally similar, with

differences in the relative intensities of fragment ions.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane

(TMS) is typically used as an internal standard (0 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are acquired on a spectrometer operating at a

frequency of 300 MHz or higher. Standard acquisition parameters include a 30-degree pulse

width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument,

typically at a frequency of 75 MHz or higher. Proton-decoupled spectra are obtained to

simplify the spectrum to single lines for each unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical

shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly employed. A small amount of the solid is placed directly on the ATR crystal (e.g.,

diamond or zinc selenide) and pressure is applied to ensure good contact.[1] Alternatively, a

thin solid film can be prepared by dissolving the compound in a volatile solvent, depositing a

drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5]

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty accessory is first recorded and automatically subtracted

from the sample spectrum.

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus

wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to

the functional groups present in the molecule.[6]

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC-MS).
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Ionization: Electron Ionization (EI) is a common method for these types of molecules. The

sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV),

causing the molecule to ionize and fragment.[7][8][9]

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment

ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection and Spectrum Generation: An ion detector measures the abundance of ions at

each m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the 3-
(4-Nitrophenyl)propanoic acid isomers.
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Workflow for Spectroscopic Comparison of Nitrophenylpropanoic Acid Isomers
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Caption: Workflow for the spectroscopic comparison of nitrophenylpropanoic acid isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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